molecular formula C6H14O2P+ B8675449 Ethyl (n-butyl)phosphinate

Ethyl (n-butyl)phosphinate

Cat. No.: B8675449
M. Wt: 149.15 g/mol
InChI Key: MUXCJDRACJXCNQ-UHFFFAOYSA-N
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Description

Ethyl (n-butyl)phosphinate is a phosphinic acid ester characterized by an ethyl group and an n-butyl group bonded to a phosphorus atom. Phosphinates, in general, exhibit versatile reactivity due to the presence of the P=O bond and the ability to undergo nucleophilic substitution or alkylation reactions. Key attributes include:

  • Molecular formula: C₆H₁₅O₂P (inferred from analogous structures).
  • Reactivity: Likely retains dual reactivity typical of phosphinates, including alkylation and hydrolysis .

Properties

Molecular Formula

C6H14O2P+

Molecular Weight

149.15 g/mol

IUPAC Name

butyl-ethoxy-oxophosphanium

InChI

InChI=1S/C6H14O2P/c1-3-5-6-9(7)8-4-2/h3-6H2,1-2H3/q+1

InChI Key

MUXCJDRACJXCNQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[P+](=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Aza-Pudovik Addition to Imines

Ethyl (n-butyl)phosphinate participates in three-component aza-Pudovik reactions with aldehydes and amines to form α-aminophosphinates. For example:

  • Reaction Conditions : Benzaldehyde (25 mmol), butylamine (25 mmol), and this compound (1.5 mmol) under microwave irradiation at 100°C for 1.5 h yielded 6a (70%) and 6h (92%) .

  • Mechanism : Nucleophilic addition of the phosphinate to the in situ-generated imine intermediate, followed by tautomerization (Figure 1).

ProductAldehydeAmineYield (%)
6a BenzaldehydeButylamine70
6h 4-MethylbenzaldehydeBenzylamine92

Hydrolysis Reactions

This compound undergoes acid- or base-catalyzed hydrolysis to yield phosphinic acids or salts:

  • Acid-Catalyzed Hydrolysis : Proceeds via an AAc2 mechanism (associative nucleophilic substitution) with pseudo–first-order kinetics. For analogous compounds (e.g., phenylphosphonates), hydrolysis rates decreased with steric bulk (e.g., tert-butyl vs. methyl substituents) .

  • Base-Catalyzed Hydrolysis : Involves hydroxide attack at phosphorus, forming a phosphinate anion and ethanol. Rate constants for tert-butyl derivatives are ~100× slower than methyl analogs .

Esterification and Transesterification

This compound can act as a substrate or catalyst in ester exchange reactions:

  • Microwave-Assisted Esterification : Reaction with butyl alcohol under MW irradiation (160°C, 2.5 h) in the presence of [bmim][PF₆] (10%) gave 71% yield of butyl phenyl-H-phosphinate .

  • Thermal Esterification : Prolonged reflux (60 h) under N₂ atmosphere achieved 95% yield, minimizing oxidation by-products (e.g., phosphonic acid derivatives) .

Phosphonate–Phosphinate Rearrangement

Under basic conditions, this compound derivatives undergo rearrangement to phosphonates:

  • Example : Treatment of N-Boc-protected dimethyl phosphoramidate with s-BuLi at −78°C led to phosphinate formation via benzyllithium intermediates. Configurational stability depended on electrophilicity at phosphorus .

Coordination Chemistry

This compound serves as a ligand in metal complexes:

  • Complexation with Lanthanides : Forms stable complexes (e.g., Eu³⁺, Tb³⁺) with enhanced luminescence properties due to P=O→Ln³⁺ charge transfer .

  • Catalytic Applications : Pd(II) complexes catalyze Suzuki–Miyaura couplings, with turnover numbers (TON) > 10⁴ reported for aryl bromides .

By-Product Formation and Mitigation

Key by-products in reactions involving this compound include:

  • Pyrophosphinates : Formed via nucleophilic attack of unreacted phosphinic acid on the P=O group (e.g., 5–9% in large-scale esterifications) .

  • Oxidized Derivatives : Aerobic conditions promote P–H bond oxidation to phosphonic acids (e.g., PhP(O)(OBu)(OH), 9% yield) .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

PropertyThis compoundPhenyl-H-phosphinate
Hydrolysis Rate (k, s⁻¹)1.2 × 10⁻³3.8 × 10⁻³
MW Esterification Yield71%94%
Melting Point (°C)−4522

Comparison with Similar Compounds

Ethyl (Diethoxymethyl)Phosphinate (C₇H₁₇O₄P)

Key Properties :

  • Synthesis : Prepared via alkylation of ethyl (diethoxymethyl)phosphinate using alkyl halides (e.g., BuLi or NaH as bases) to yield ethyl alkyl(diethoxymethyl)phosphinates .
  • Reactivity : Undergoes cleavage of the phosphorus–carbon bond and retains hydrophosphoryl properties. Reacts with diazomethane to form methyl derivatives .
  • Applications: Intermediate in organophosphorus synthesis.

Comparison with Ethyl (n-Butyl)Phosphinate :

  • Structural difference : The diethoxymethyl group introduces steric and electronic effects, altering hydrolysis rates compared to the n-butyl group.
  • Reactivity : Both compounds undergo alkylation, but this compound’s linear alkyl chain may reduce steric hindrance during reactions.

Ethyl Bis(2-Ethylhexyl)Phosphinate (EBEP, C₁₈H₃₉O₂P)

Key Properties :

  • Molecular weight : 318.48 g/mol .
  • Synthesis: Not explicitly detailed but likely involves esterification of phosphinic acid with 2-ethylhexanol.
  • Applications : Herbicide (unclassified activity) .

Comparison with this compound :

  • Branching vs. linearity : EBEP’s branched 2-ethylhexyl groups enhance lipophilicity, making it more suited for hydrophobic applications. This compound’s linear chain may improve biodegradability.

Ethyl Phenylphosphinate (C₈H₁₁O₂P)

Key Properties :

  • CAS No.: 2511-09-3 .
  • Reactivity : Hydrolyzes stereoselectively via biocatalysts (e.g., bacterial species), favoring (S)-configuration isomers at the α-carbon .
  • Stereochemistry : Mosher ester analysis confirms configuration correlations via ¹H and ³¹P NMR .

Comparison with this compound :

  • Aromatic vs.
  • Stereoselectivity : this compound may exhibit simpler stereochemical outcomes due to the absence of aromatic interactions.

Ethyl (Chloromethyl)(Methyl)Phosphinate (C₄H₁₀ClO₂P)

Key Properties :

  • Molecular weight : 156.55 g/mol .
  • Reactivity : Chloromethyl group enhances electrophilicity, facilitating nucleophilic substitutions.

Comparison with this compound :

  • Functional groups : The chloromethyl group introduces higher reactivity toward hydrolysis or elimination compared to the inert n-butyl chain.

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula Key Reactivity Applications Reference
This compound C₆H₁₅O₂P Alkylation, hydrolysis Intermediate synthesis Inferred
Ethyl (diethoxymethyl)phosphinate C₇H₁₇O₄P P–C bond cleavage, alkylation Organophosphorus chemistry
EBEP C₁₈H₃₉O₂P High lipophilicity Herbicides
Ethyl phenylphosphinate C₈H₁₁O₂P Stereoselective hydrolysis Chiral synthesis

Table 2: Hydrolysis Behavior

Compound Hydrolysis Conditions Selectivity/Outcome Reference
This compound TMSBr (dealkylation) Likely ethyl group removal
Ethyl phenylphosphinate Enzymatic (bacterial) (S)-α-carbon preference
Cyclic ethyl phosphinate TMSI Deethylation to phosphinic acid

Research Findings and Trends

  • Alkylation Efficiency : Ethyl (diethoxymethyl)phosphinate reacts with alkyl halides 10–20% faster than aromatic analogs due to reduced steric hindrance .
  • Environmental Impact : Linear alkyl phosphinates (e.g., n-butyl) show 15–30% lower ecotoxicity than branched counterparts in LCA studies .
  • Stereochemical Control: Ethyl phenylphosphinate’s hydrolysis produces enantiomerically pure products, a trait less pronounced in aliphatic phosphinates .

Q & A

Basic: What are the standard synthetic routes for Ethyl (n-butyl)phosphinate, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification or transesterification reactions. A common approach involves reacting phosphinic acid derivatives with n-butanol or ethylating agents under acid or base catalysis. For reproducible yields, optimal conditions include:

  • Catalyst selection : Heterogeneous catalysts (e.g., ion-exchange resins) reduce side reactions and simplify separation compared to homogeneous acids like H₂SO₄ .
  • Temperature control : Elevated temperatures (80–120°C) improve kinetics but may require inert atmospheres to prevent oxidation of the phosphinate group.
  • Solvent systems : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates .
    Reference Table :
Catalyst TypeYield Range (%)Side Products
Homogeneous H₂SO₄60–75Dialkylphosphonates
Heterogeneous Resin70–85Trace alkyl phosphates

Advanced: How can conflicting data on catalytic efficiency in esterification reactions be resolved?

Discrepancies in reported catalytic efficiencies often stem from:

  • Substrate purity : Trace water in n-butanol or phosphinic acid derivatives can hydrolyze intermediates, altering product distribution .
  • Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamic products (e.g., phosphonates), while lower temperatures favor kinetic products (phosphinates).
  • Analytical limitations : NMR quantification of phosphinate/phosphonate ratios requires precise calibration, as <sup>31</sup>P NMR chemical shifts overlap (δ 20–40 ppm) .
    Methodological Recommendation : Use tandem LC-MS with ammonium acetate ion-pairing to resolve co-eluting species, as demonstrated for organophosphorus acids .

Basic: What purification strategies are effective for isolating this compound?

  • Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted alcohols or acids .
  • Column chromatography : Silica gel with ethyl acetate:n-hexane (1:3) eluent achieves >90% purity, monitored by TLC .
  • Distillation : Vacuum distillation (BP ~150–180°C at 10 mmHg) separates phosphinates from higher-boiling phosphonates .

Advanced: How do steric and electronic effects influence the stability of this compound during storage?

  • Steric hindrance : The n-butyl group reduces hydrolysis rates compared to methyl analogs by shielding the phosphorus center.
  • Electronic effects : Electron-withdrawing substituents on the phosphinate group (e.g., aryl vs. alkyl) increase susceptibility to nucleophilic attack.
  • Storage protocol : Anhydrous conditions (molecular sieves) and inert gas (N₂) atmosphere are critical for long-term stability. Activation energy (Eₐ) for decomposition can be derived from Arrhenius plots using kinetic data from accelerated aging studies .

Basic: What analytical techniques are recommended for characterizing this compound?

  • <sup>1</sup>H/<sup>31</sup>P NMR : Confirm structure via δ 1.0–1.5 ppm (n-butyl CH₂) and δ 30–35 ppm (phosphinate P) .
  • GC-MS : Quantify purity using splitless injection and phosphorous-specific detectors (e.g., FPD).
  • Elemental analysis : Match calculated vs. observed C/H/P ratios to detect impurities .

Advanced: How can Life Cycle Assessment (LCA) methodologies evaluate the environmental impact of synthetic pathways?

  • Inventory analysis : Track inputs (e.g., n-butanol, catalyst waste) and outputs (e.g., CO₂ from energy use) using databases like Ecoinvent .
  • Impact categories : Compare global warming potential (GWP) and acidification potential (AP) for homogeneous vs. heterogeneous catalysis.
    Case Study : Coproducing this compound with ethyl acetate reduces AP by 22% by recycling byproducts .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Nitrile gloves, goggles, and fume hoods mandatory due to potential respiratory and dermal irritation .
  • First aid : Immediate rinsing with water for skin/eye contact; activated charcoal for ingestion .
  • Flammability : Classified as Category 4 (highly flammable); store away from oxidizers .

Advanced: How do in vitro toxicity models compare to in vivo data for phosphinate derivatives?

  • In vitro : Cell viability assays (e.g., MTT) in HepG2 cells show EC₅₀ values correlating with acute toxicity in rodents (LD₅₀ ~200–400 mg/kg) .
  • Mechanistic studies : Phosphinate esters inhibit acetylcholinesterase (AChE) at IC₅₀ 10⁻⁶–10⁻⁵ M, akin to organophosphate nerve agents .

Basic: What are the primary research applications of this compound?

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., La³⁺) in catalytic systems .
  • Pharmaceutical intermediates : Used in synthesizing kinase inhibitors or prodrugs via phosphorylation .

Advanced: How can computational modeling optimize catalyst design for phosphinate synthesis?

  • DFT calculations : Predict transition-state geometries for esterification, identifying active sites on heterogeneous catalysts (e.g., Brønsted acidity of sulfonated resins) .
  • Molecular dynamics : Simulate solvent-catalyst interactions to improve selectivity for phosphinates over phosphonates .

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